2-Amino-3,5-dibromopyrazine
Overview
Description
2-Amino-3,5-dibromopyrazine is a chemical compound with the molecular formula C4H3Br2N3. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and an amino group at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
2-Amino-3,5-dibromopyrazine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It has been used in the preparation of conjugated polymers for neurotoxin detection and as an intermediate in the preparation of rho kinase (ROCK) inhibitors .
Mode of Action
It is known to be involved in the synthesis of other compounds through reactions such as bromination .
Biochemical Pathways
As an intermediate in the synthesis of other compounds, it likely plays a role in the biochemical pathways associated with those compounds .
Pharmacokinetics
It is soluble in organic solvents such as ether and alcohol .
Result of Action
As an intermediate in the synthesis of other compounds, the primary result of the action of this compound is the formation of these compounds . The molecular and cellular effects of these compounds would depend on their specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dibromopyrazine can be synthesized from 2-aminopyrazine through a bromination reaction. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds under mild conditions, often in the presence of a solvent like methanol .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dibromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other functional groups.
Formation of Heterocycles: It can react with isothiocyanates to form 2-aminothiazolopyrazines.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Sodium dicyanocuprate: Used for cyanation reactions.
Isothiocyanates: Used for the formation of thiazolopyrazines.
Major Products:
- 2-Amino-5-bromopyrazin-3-thiol
- 2-Amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine
- 3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones
Scientific Research Applications
2-Amino-3,5-dibromopyrazine has several applications in scientific research:
- Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, particularly Rho-associated protein kinase (ROCK) inhibitors .
- Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
- Neurotoxin Detection: It is used in the preparation of conjugated polymers for detecting neurotoxins .
Comparison with Similar Compounds
- 2-Amino-5-bromopyrazine
- 2-Amino-3,5-dichloropyrazine
- 2-Amino-3,5-dibromo-6-chloropyrazine
Comparison: 2-Amino-3,5-dibromopyrazine is unique due to the presence of two bromine atoms, which makes it more reactive in substitution reactions compared to its mono-brominated or chlorinated counterparts. This increased reactivity allows for a broader range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dibromopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBKXRFWUERQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347316 | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24241-18-7 | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,5-dibromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-3,5-dibromopyrazine in the synthesis of other compounds?
A1: this compound serves as a crucial intermediate in synthesizing various 2-aminopyrazine derivatives []. The research highlights its role as a precursor for creating compounds like 2-amino-5-bromine-3-morpholinopyrazine, 2-amino-5-bromine-3-piperazinylpyrazine, and 2-amino-5-bromine-3-pyrrolidylpyrazine. These derivatives are achieved by substituting the bromine atoms with morpholine, piperazine, and pyrrole, respectively [].
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